Synovex-H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

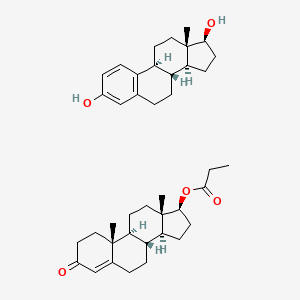

Synovex-H, also known as this compound, is a useful research compound. Its molecular formula is C40H56O5 and its molecular weight is 616.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Growth Promotion

1. Enhanced Average Daily Gain (ADG):

Research has consistently shown that Synovex-H significantly increases the average daily gain in implanted cattle compared to non-implanted controls. For instance, studies involving spayed heifers demonstrated that those implanted with this compound exhibited a fourfold increase in ADG compared to non-implanted heifers, with specific gains recorded at 32% for implanted heifers versus 8% for their non-implanted counterparts .

2. Feed Efficiency:

The use of this compound has been linked to improved feed conversion ratios. In trials, steers that received both the implant and ionophores showed an enhanced gain of up to 0.6 pounds per day over controls, translating into increased profitability for producers .

Carcass Quality Improvement

1. Increased Carcass Weight and Ribeye Area:

Implanting with this compound has been associated with greater adjusted hot carcass weights and ribeye areas. In one study, implanted heifers had significantly higher carcass weights (P < 0.02) and ribeye areas (P < 0.002) compared to non-implanted heifers, indicating improved meat quality and marketability .

2. Hormonal Effects on Muscle Development:

The hormonal components of this compound promote muscle hypertrophy, which enhances overall meat yield. The testosterone propionate specifically aids in muscle growth while minimizing fat deposition, leading to a more desirable meat product for consumers .

Case Studies

1. Study on Veal Calves:

A detailed study on veal calves implanted with this compound assessed steroid release and residue levels in various tissues post-slaughter. Results indicated that using four pellets implanted at the optimal site resulted in a continuous release of hormones, significantly raising estrogen levels without exceeding physiological limits, thus posing no risk to consumer health .

2. Prenatal Androgenization:

Another investigation evaluated this compound as a prenatal androgenizing agent in beef cattle. The study found that administering this compound to pregnant heifers positively influenced the growth characteristics of their offspring, suggesting potential long-term benefits of prenatal exposure to anabolic agents .

Dosage and Administration

This compound typically contains:

- 200 mg Testosterone Propionate

- 20 mg Estradiol Benzoate

The dosage can vary based on specific production goals and animal weight categories. Proper administration techniques are crucial for maximizing the efficacy of the implant while minimizing potential adverse effects.

Q & A

Q. What are the critical experimental design considerations when evaluating Synovex-H’s efficacy in cattle growth promotion studies?

Basic Research Focus

Key considerations include:

- Randomization and blinding : Assign cattle to treatment/control groups randomly to mitigate selection bias. For example, in a study comparing this compound and Compudose, heifers were randomized by breed type and initial weight .

- Variables : Track daily weight gain, implant retention rates, abscess formation, and carcass quality. This compound showed a daily gain of 3.27 lbs vs. 3.16 lbs for Compudose, but higher abscess rates (13.7% vs. 2.5%) .

- Duration and sample size : Ensure sufficient follow-up periods (e.g., 1-year feeding trials) and statistically powered cohorts. cautions against extrapolating short-term results to longer durations.

Methodological Guidance :

- Use standardized protocols for implant administration (e.g., subcutaneous placement in the ear’s middle third by trained technicians) .

- Include a control group without implants to isolate treatment effects.

Q. How should control groups be structured in studies comparing this compound with other growth-promoting implants?

Basic Research Focus

Control groups must account for breed, weight, and environmental factors:

- Matched controls : In a 1987 study, heifers were matched by breed type (British/British cross) and initial weight (~697 lbs) to reduce confounding .

- Baseline measurements : Collect pre-implantation weights and health status.

Methodological Guidance :

- Employ a crossover design if feasible, where cattle serve as their own controls across implant phases.

- Document feed composition and management practices to ensure uniformity across groups .

Q. How can researchers resolve discrepancies in abscess formation rates between this compound and other implants in longitudinal studies?

Advanced Research Focus

Discrepancies (e.g., 13.7% abscess rate for this compound vs. 2.5% for Compudose ) may arise from:

- Implant placement techniques : Subcutaneous administration depth and sterility protocols.

- Host immune responses : Assess inflammatory biomarkers post-implantation.

Methodological Guidance :

- Conduct histopathological analyses of implant sites to differentiate infection-related abscesses from foreign-body reactions.

- Use multivariate regression to control for variables like technician skill or herd health status.

Q. What statistical methods are recommended for analyzing the dose-response relationship of this compound in heterogeneous cattle populations?

Advanced Research Focus

- Mixed-effects models : Account for random effects (e.g., herd variability) and fixed effects (e.g., implant type, feed intake).

- Meta-analysis : Synthesize data from multiple studies to identify trends in efficacy and safety. For example, aggregate results from trials with varying doses (e.g., 200 mg vs. 400 mg trenbolone acetate).

Methodological Guidance :

- Apply sensitivity analysis to test robustness against outliers, such as cattle with atypical weight gain trajectories.

- Report confidence intervals and p-values to quantify uncertainty in dose-response estimates .

Q. How can researchers validate this compound’s long-term safety and efficacy given conflicting retention and abscess data?

Advanced Research Focus

- Longitudinal cohort studies : Monitor cattle for 18–24 months to assess chronic effects. highlights the need for extended timelines beyond 1-year trials.

- Comparative pharmacokinetics : Measure serum hormone levels (e.g., estradiol, trenbolone) to correlate implant retention with biological activity.

Methodological Guidance :

Propriétés

Numéro CAS |

64867-19-2 |

|---|---|

Formule moléculaire |

C40H56O5 |

Poids moléculaire |

616.9 g/mol |

Nom IUPAC |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C22H32O3.C18H24O2/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h13,16-19H,4-12H2,1-3H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-,19-,21-,22-;14-,15-,16+,17+,18+/m01/s1 |

Clé InChI |

BEDJYQSIPGHQEJ-BTERLGDBSA-N |

SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

SMILES isomérique |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |

SMILES canonique |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Synonymes |

estradiol benzoate, testosterone propionate drug combination synovex-H |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.